A novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity.
PF-514273 is a highly selective CB1 antagonist. The Ki for binding to CB1 and CB2 receptors is 1 nM and 10 mM, respectively. PF-514273 inhibits food intake and weight gain in rodents.
PF 514273
CAS No.: 851728-60-4
Cat. No.: VC0539278
Molecular Formula: C21H17Cl2F2N3O2
Molecular Weight: 452.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 851728-60-4 |
---|---|
Molecular Formula | C21H17Cl2F2N3O2 |
Molecular Weight | 452.3 g/mol |
IUPAC Name | 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-5,6-dihydropyrazolo[3,4-f][1,4]oxazepin-8-one |
Standard InChI | InChI=1S/C21H17Cl2F2N3O2/c1-21(24,25)12-27-10-11-30-19-17(20(27)29)26-28(16-5-3-2-4-15(16)23)18(19)13-6-8-14(22)9-7-13/h2-9H,10-12H2,1H3 |
Standard InChI Key | FJMQJSUOOGOWBD-UHFFFAOYSA-N |
SMILES | CC(CN1CCOC2=C(N(N=C2C1=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)(F)F |
Canonical SMILES | CC(CN1CCOC2=C(N(N=C2C1=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)(F)F |
Appearance | Solid powder |
Introduction
Pharmacological Profile and Mechanism
PF-514273 is characterized by its nanomolar affinity for CB1 receptors and >10,000-fold selectivity over CB2 receptors (Table 1). This selectivity arises from its unique bicyclic lactam structure, which optimizes interactions with the CB1 receptor’s binding pocket while minimizing off-target effects .
Parameter | CB1 | CB2 | Selectivity Ratio |
---|---|---|---|
Ki (nM) | 1.0 | >10,000 | >10,000:1 |
Table 1: Binding affinity and selectivity of PF-514273
Structural Features and Synthesis
PF-514273’s structure consists of a pyrazolo[3,4-f][1, oxazepin-8-one core substituted with:
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2-chlorophenyl and 4-chlorophenyl groups at positions 2 and 3, respectively.
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A 2,2-difluoropropyl chain at position 7.
This bicyclic lactam scaffold was designed to enhance metabolic stability and oral bioavailability compared to earlier CB1 antagonists .
Structure-Activity Relationships (SAR)
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Chlorophenyl Substituents: Essential for maintaining high CB1 affinity, as their electronegative chlorine atoms optimize hydrophobic interactions .
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Difluoropropyl Group: Enhances metabolic robustness by reducing oxidative liability .
Preclinical and Clinical Research Findings
Ethanol-Induced Conditioned Place Preference (CPP)
A 2014 study evaluated PF-514273’s effects on ethanol reward in mice:
Food Intake Studies
PF-514273 demonstrated dose-dependent reductions in food consumption in rodent models, supporting its utility in obesity research .
Clinical Development
PF-514273 advanced to Phase I clinical trials for obesity management but was discontinued due to insufficient efficacy or tolerability concerns .
Comparative Analysis with Other CB1 Antagonists
Compound | CB1 Ki (nM) | CB2 Selectivity | Clinical Status |
---|---|---|---|
PF-514273 | 1.0 | >10,000:1 | Discontinued (Phase I) |
Rimonabant | 1.8 | ~1,000:1 | Withdrawn (Post-Marketing) |
AVE1625 | 0.7 | ~100:1 | Discontinued (Phase II) |
Table 2: Comparison of PF-514273 with other CB1 antagonists
Challenges and Future Directions
While PF-514273’s selectivity makes it valuable for research, its clinical discontinuation highlights challenges in translating CB1 antagonism to therapeutic applications. Emerging research focuses on:
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